molecular formula C22H17N3O B2698186 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide CAS No. 887198-13-2

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide

Cat. No.: B2698186
CAS No.: 887198-13-2
M. Wt: 339.398
InChI Key: OCBUYOFGWHSGPW-NTEUORMPSA-N
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Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a cinnamamide group through a phenyl ring. This unique structure contributes to its various chemical and biological properties.

Scientific Research Applications

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses .

Mode of Action

This compound interacts with its targets by inhibiting their activities . The compound binds to the active sites of AChE, BChE, and LOX, preventing them from performing their normal functions . This results in an accumulation of acetylcholine in the case of AChE and BChE inhibition, and a decrease in the production of leukotrienes in the case of LOX inhibition .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . On the other hand, the inhibition of LOX affects the arachidonic acid pathway, leading to a decrease in the production of leukotrienes . This can have anti-inflammatory effects .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to AChE and BChE inhibition, and a decrease in leukotriene production due to LOX inhibition . These changes can have various effects on the body, including enhanced cholinergic transmission and reduced inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then coupled with a substituted benzaldehyde to introduce the phenyl group. Finally, the cinnamamide moiety is attached through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
  • N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
  • N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide

Uniqueness

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is unique due to its cinnamamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced inhibitory activity against specific enzymes and has potential therapeutic applications in treating neurodegenerative diseases .

Properties

IUPAC Name

(E)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(14-9-17-6-2-1-3-7-17)23-19-12-10-18(11-13-19)20-16-25-15-5-4-8-21(25)24-20/h1-16H,(H,23,26)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBUYOFGWHSGPW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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